![molecular formula C14H15BrO3 B1323815 trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-62-0](/img/structure/B1323815.png)

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

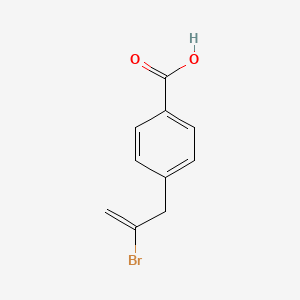

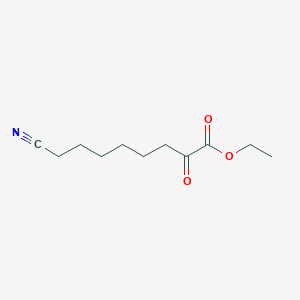

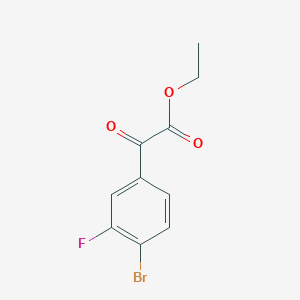

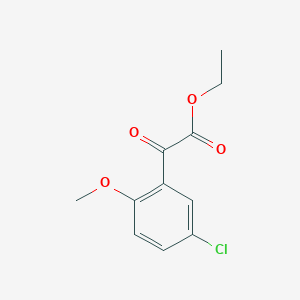

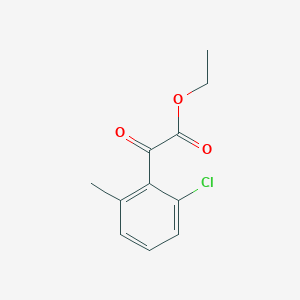

“trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15BrO3 . It is also known by its synonyms and has a molecular weight of 311.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring attached to a carboxylic acid group and a 4-bromophenyl-2-oxoethyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (311.17) and molecular formula (C14H15BrO3) . Other properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Conformational Analysis and Stereochemistry

Research involving compounds similar to "trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid" often focuses on conformational analysis and stereochemistry. For example, studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a conformationally restricted analogue of phenylalanine, utilize DFT calculations to investigate intrinsic conformational preferences, highlighting the importance of cis and trans stereoisomers in determining molecular behavior and interactions in both gas phase and solution (Casanovas et al., 2008).

Synthetic Methodologies

The synthesis of cyclopentane and related cyclic compounds often involves sophisticated methodologies for achieving desired structural features. For instance, studies have developed high-performance liquid chromatographic methods for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, demonstrating the challenges and solutions in isolating specific stereoisomers for further study or application (Péter & Fülöp, 1995).

Catalysis and Cross-Coupling Reactions

Compounds featuring cyclopentane structures are also of interest in catalysis. For example, palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids shows the remarkable influence of the ligand's nature, with certain cyclopentane-based systems achieving high turnover numbers, underscoring their potential in facilitating efficient synthetic reactions (Feuerstein et al., 2001).

Pharmacological Applications

While excluding direct drug use and dosage information, it's notable that structural analogues of cyclopentane carboxylic acids have been explored for their inhibitory activity against various enzymes. For instance, hydroxamic derivatives of cyclohexane series have been synthesized and evaluated for their angiotensin converting enzyme inhibitory activity, highlighting the potential of cyclopentane derivatives in developing novel ACE inhibitors (Turbanti et al., 1993).

Safety And Hazards

特性

IUPAC Name |

(1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWKHQPBFZKBHK-CMPLNLGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。